N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide
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Overview
Description
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide is a complex organic compound that features a furan ring, a tetrahydroisoquinoline moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Furan-2-carbonyl Intermediate: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride.
Synthesis of Tetrahydroisoquinoline Derivative: The tetrahydroisoquinoline moiety can be synthesized via the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reaction: The furan-2-carbonyl chloride is then reacted with the tetrahydroisoquinoline derivative to form the intermediate compound.
Sulfonamide Formation: Finally, the intermediate is reacted with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the furan moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Furan-2-carbonyl alcohol derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the furan and tetrahydroisoquinoline moieties, which are known to interact with various biological targets. It could be investigated for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features might allow it to interact with specific enzymes or receptors, making it a candidate for drug discovery programs.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide would depend on its specific biological target. Generally, compounds with similar structures can act by binding to enzymes or receptors, thereby modulating their activity. The furan ring might interact with hydrophobic pockets, while the sulfonamide group could form hydrogen bonds with amino acid residues in the active site of enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-benzenesulfonamide: Lacks the methyl group on the benzenesulfonamide moiety.
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-chlorobenzenesulfonamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
The presence of the 3-methyl group on the benzenesulfonamide moiety in N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide may confer unique steric and electronic properties, potentially enhancing its biological activity or selectivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-15-4-2-5-19(12-15)28(25,26)22-18-8-7-16-9-10-23(14-17(16)13-18)21(24)20-6-3-11-27-20/h2-8,11-13,22H,9-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSRBVHESXPODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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